molecular formula C27H26F3N3O2 B605209 Afacifenacin CAS No. 877606-63-8

Afacifenacin

Numéro de catalogue B605209
Numéro CAS: 877606-63-8
Poids moléculaire: 481.52
Clé InChI: IJUMFEAYOMCXAQ-VWLOTQADSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

Afacifenacin has a molecular weight of 481.51 and its molecular formula is C27H26F3N3O2 . The structure contains a total of 65 bonds, including 39 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .

Applications De Recherche Scientifique

  • Imidafenacin's Effects on Muscarinic Acetylcholine Receptors : Imidafenacin, an antagonist for muscarinic acetylcholine (ACh) receptors, is developed for treating overactive bladder. It shows higher affinities for M3 and M1 receptors than the M2 receptor. This suggests Imidafenacin strongly antagonizes M3 and M1 receptors, potentially regulating ACh release and inhibiting bladder smooth muscle contraction (Kobayashi et al., 2007).

  • Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy : A study using positron emission tomography (PET) compared the binding of antimuscarinic agents like oxybutynin, darifenacin, and imidafenacin in rat brains. It was found that imidafenacin does not significantly bind to muscarinic receptors in the brain at pharmacological doses, suggesting minimal central nervous system side effects (Yoshida et al., 2010).

  • Long-term Safety and Efficacy of Imidafenacin : Imidafenacin has been shown to have organ selectivity for the bladder over other organs like the salivary glands, colon, heart, and brain. It is effective in treating overactive bladder with a better safety profile compared to other antimuscarinics (Masumori, 2013).

  • Solifenacin's Bioavailability and Efficacy : Solifenacin, another antimuscarinic agent, demonstrates high absolute bioavailability and is effective in treating overactive bladder symptoms. It shows a high affinity for the M3 receptor, mediating urinary bladder contraction, and is effective in reducing urgency episodes (Kuipers et al., 2004).

  • Comparison of Antimuscarinics : Comparisons between antimuscarinics like Imidafenacin, Solifenacin, Tolterodine, and others have been made, assessing their efficacy, safety, and bladder selectivity. Imidafenacin often shows higher selectivity and efficacy for bladder over other tissues, suggesting its potential as a more targeted treatment for overactive bladder (Yamazaki et al., 2011).

Propriétés

IUPAC Name

(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUMFEAYOMCXAQ-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236616
Record name Afacifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afacifenacin

CAS RN

877606-63-8
Record name Afacifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afacifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFACIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
19
Citations
A Wróbel, T Kluz, G Surkont, E Wlaźlak… - Ginekologia …, 2017 - journals.viamedica.pl
… In addition to blocking M receptors, afacifenacin proves to have a blocking effect on the sodium channels, leading to the inhibition of afferent fibres which supply the urinary bladder. The …
Number of citations: 5 journals.viamedica.pl
S Joseph, SA Maria, J Peedicayil - Current Therapeutic Research, 2022 - Elsevier
… These are drugs acting on the autonomic nerve supply to the detrusor muscle of the urinary bladder that include the anticholinergics tarafenacin and afacifenacin and the β 3 …
Number of citations: 14 www.sciencedirect.com
MM Zacche, I Giarenis, L Cardozo - Expert Opinion on …, 2014 - Taylor & Francis
… First, the authors present the new antimuscarinics (tarafenacin and afacifenacin). This is followed by reports on a combination drug (tolenix) containing a muscarinic antagonist (…
Number of citations: 15 www.tandfonline.com
R Bientinesi, E Sacco - Expert Opinion on Pharmacotherapy, 2018 - Taylor & Francis
… Afacifenacin clinical effect include a reduction in pollakiuria and urgency incontinence, and an increase in voiding volume. The results of the currently conducted trials indicate that, …
Number of citations: 9 www.tandfonline.com
CT Lin, BJ Chiang, CH Liao - Urological Science, 2020 - e-urol-sci.com
… A Phase II trial of afacifenacin, carried out in Europe and the United States, has recently been completed. [29] The results have not yet been published. DA-8010, an experimental …
Number of citations: 6 www.e-urol-sci.com
KE Andersson - Korean Journal of Urology, 2015 - synapse.koreamed.org
… Another antimuscarinic claimed to have a different profile is afacifenacin (SMP986), which combines the dual pharmacological actions of nonselective muscarinic receptor antagonism …
Number of citations: 8 synapse.koreamed.org
KE Andersson - Expert Opinion on Emerging Drugs, 2022 - Taylor & Francis
… Afacifenacin (SMP-986) is a new anticholinergic agent whose mechanism of action consists of nonselective blockade of muscarinic receptors and blockade of sodium channels, leading …
Number of citations: 2 www.tandfonline.com
SS Babu, P Gopinath - The Journal of Organic Chemistry, 2022 - ACS Publications
Photoredox-mediated tandem addition–chemoselective cyclization of o-alkenyl aryl ureas is reported for the synthesis of sulfonyl and activated alkyl-decorated dihydroquinazolinones. …
Number of citations: 1 pubs.acs.org
KE Andersson - Drugs of the Future, 2015 - access.portico.org
The approval and introduction of mirabegron, tadalafil and botulinum toxin A for the treatment of lower urinary tract symptoms (LUTS), including the overactive bladder (OAB) syndrome, …
Number of citations: 2 access.portico.org
EKS Yeo, H Hashim, P Abrams - Expert Opinion on Emerging …, 2013 - Taylor & Francis
… Afacifenacin is a new antimuscarinic currently undergoing Phase II clinical trial. In addition … , is carried out to assess the safety and efficacy of afacifenacin 20, 40, 80 or 120 mg once-…
Number of citations: 14 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.